molecular formula C13H13ClN2O B7872973 2-Chloro-3-(4-isopropylphenoxy)pyrazine

2-Chloro-3-(4-isopropylphenoxy)pyrazine

Cat. No.: B7872973
M. Wt: 248.71 g/mol
InChI Key: FYHDLVSBZNHMIK-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-isopropylphenoxy)pyrazine is a chemical compound with the molecular formula C13H13ClN2O. It is a member of the pyrazine family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a chloro group, an isopropylphenoxy group, and a pyrazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-isopropylphenoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 4-isopropylphenol in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 2-chloropyrazine and 4-isopropylphenol.

    Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) or toluene, with a base like potassium carbonate (K2CO3) to deprotonate the phenol and promote nucleophilic substitution.

    Product Isolation: The product is typically isolated by filtration, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(4-isopropylphenoxy)pyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyrazine ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 2-azido-3-(4-isopropylphenoxy)pyrazine or 2-thio-3-(4-isopropylphenoxy)pyrazine can be formed.

    Oxidation Products: Oxidized derivatives of the pyrazine ring.

    Reduction Products: Reduced forms of the pyrazine ring or the phenoxy group.

Scientific Research Applications

2-Chloro-3-(4-isopropylphenoxy)pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-isopropylphenoxy)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and isopropylphenoxy groups contribute to its binding affinity and specificity, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

    2-Chloro-3-(4-methylphenoxy)pyrazine: Similar structure but with a methyl group instead of an isopropyl group.

    2-Chloro-3-(4-tert-butylphenoxy)pyrazine: Contains a tert-butyl group, leading to different steric and electronic properties.

    2-Chloro-3-(4-ethoxyphenoxy)pyrazine: Features an ethoxy group, affecting its solubility and reactivity.

Uniqueness: 2-Chloro-3-(4-isopropylphenoxy)pyrazine is unique due to the presence of the isopropyl group, which imparts specific steric and electronic effects. These effects influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-3-(4-propan-2-ylphenoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9(2)10-3-5-11(6-4-10)17-13-12(14)15-7-8-16-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHDLVSBZNHMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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